molecular formula C9H10BrClFN B6248553 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride CAS No. 2377012-73-0

3-(4-bromophenyl)-3-fluoroazetidine hydrochloride

Cat. No. B6248553
CAS RN: 2377012-73-0
M. Wt: 266.5
InChI Key:
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Description

3-(4-bromophenyl)-3-fluoroazetidine hydrochloride, also known as 4-bromo-3-fluoroazetidine hydrochloride, is a chemical compound that is used as a starting material for the synthesis of various organic compounds. It is a white crystalline solid with a molecular weight of 289.5 g/mol and is soluble in water. The compound has a melting point of 100-102°C and a boiling point of 197-198°C.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of various organic compounds. It is thought to act by facilitating the formation of covalent bonds between molecules, which can then be further modified through chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some mild effects on the central nervous system, as it is a derivative of an aromatic compound. It is also thought to have some anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride in laboratory experiments is that it is a versatile starting material for the synthesis of various organic compounds. It is also relatively inexpensive and easily available. However, it should be handled with caution, as it is a hazardous chemical and should be handled with appropriate safety precautions.

Future Directions

The future directions for the use of 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride include further research into its biochemical and physiological effects, as well as its potential applications in medicinal and biological research. Additionally, further research into its mechanism of action and its potential toxicity is needed. Additionally, further research into its use as a starting material for the synthesis of various organic compounds is warranted. Finally, further research into its potential use in the development of novel pharmaceuticals and insecticides is needed.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride can be achieved through a two-step process. The first step involves the reaction of 4-bromobenzaldehyde with trimethylsilyl azide in the presence of a base such as sodium hydroxide. This reaction results in the formation of the intermediate compound 3-(4-bromophenyl)-3-fluoroazetidine hydrochlorideuoroazetidine, which can then be hydrolyzed with hydrochloric acid to yield this compound.

Scientific Research Applications

3-(4-bromophenyl)-3-fluoroazetidine hydrochloride is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the preparation of pharmaceuticals, insecticides, and other organic compounds. It is also used in the synthesis of compounds for medicinal and biological research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride involves the reaction of 4-bromobenzaldehyde with ethyl 3-fluoroalaninate to form 3-(4-bromophenyl)-3-fluoropropanal. This intermediate is then reacted with ethyleneimine to form 3-(4-bromophenyl)-3-fluoroazetidine, which is subsequently hydrolyzed with hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl 3-fluoroalaninate", "ethyleneimine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with ethyl 3-fluoroalaninate in the presence of a suitable catalyst to form 3-(4-bromophenyl)-3-fluoropropanal.", "Step 2: 3-(4-bromophenyl)-3-fluoropropanal is reacted with ethyleneimine in the presence of a suitable catalyst to form 3-(4-bromophenyl)-3-fluoroazetidine.", "Step 3: 3-(4-bromophenyl)-3-fluoroazetidine is hydrolyzed with hydrochloric acid to yield 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride as the final product." ] }

CAS RN

2377012-73-0

Molecular Formula

C9H10BrClFN

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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